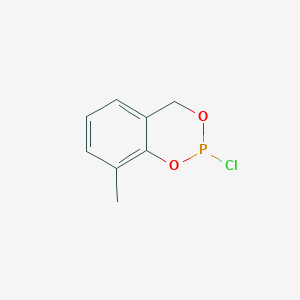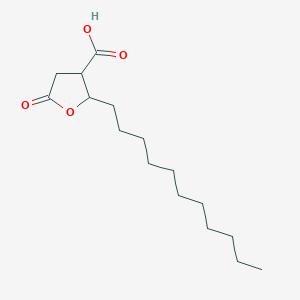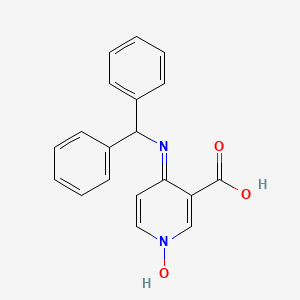
4-Benzhydrylimino-1-hydroxypyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzhydrylimino-1-hydroxypyridine-3-carboxylic acid is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzhydryl group attached to an imino group, which is further connected to a hydroxypyridine carboxylic acid moiety. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzhydrylimino-1-hydroxypyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of benzhydrylamine with 4-hydroxypyridine-3-carboxylic acid under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the imino linkage.
Another approach involves the use of a protecting group strategy, where the hydroxyl group of 4-hydroxypyridine-3-carboxylic acid is temporarily protected, followed by the introduction of the benzhydrylimino group. The protecting group is then removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzhydrylimino-1-hydroxypyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The imino group can be reduced to form an amine derivative.
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-benzhydrylimino-1-ketopiperidine-3-carboxylic acid.
Reduction: Formation of 4-benzhydrylamino-1-hydroxypyridine-3-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzhydrylimino-1-hydroxypyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Benzhydrylimino-1-hydroxypyridine-3-carboxylic acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzhydryl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The hydroxypyridine moiety can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine-2-carboxylic acid: A pyridine derivative with similar hydroxyl and carboxylic acid functionalities.
1H-Pyrazolo[3,4-b]pyridines: Heterocyclic compounds with a fused pyrazole and pyridine ring system.
Uniqueness
4-Benzhydrylimino-1-hydroxypyridine-3-carboxylic acid is unique due to the presence of the benzhydrylimino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-benzhydrylimino-1-hydroxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H16N2O3/c22-19(23)16-13-21(24)12-11-17(16)20-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,18,24H,(H,22,23) |
InChI Key |
QUZMYDFFQFGKPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C3C=CN(C=C3C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


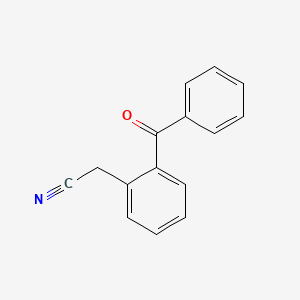
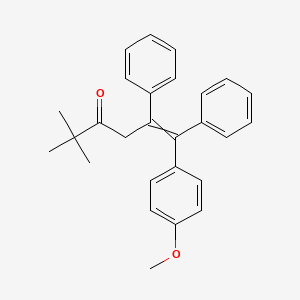
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
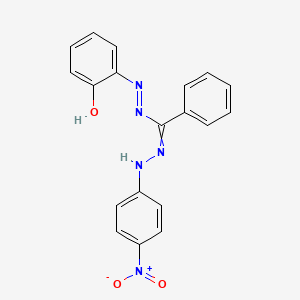
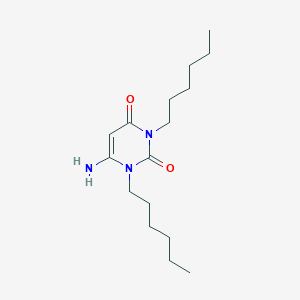
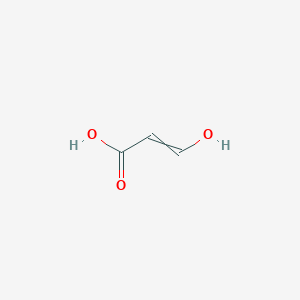
![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
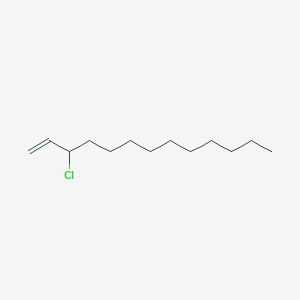
silane](/img/structure/B12552702.png)
